molecular formula C7H12O2 B8184551 cis-4-Hydroxy-3-methyl-cyclohexanone

cis-4-Hydroxy-3-methyl-cyclohexanone

Cat. No.: B8184551
M. Wt: 128.17 g/mol
InChI Key: BSSXPZSFKIABFR-VDTYLAMSSA-N
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Description

cis-4-Hydroxy-3-methyl-cyclohexanone is a cyclic ketone derivative with a hydroxyl (-OH) and methyl (-CH₃) group in adjacent positions on the cyclohexane ring. The cis configuration of the substituents influences its physicochemical properties, reactivity, and applications.

Properties

IUPAC Name

(3R,4S)-4-hydroxy-3-methylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5-4-6(8)2-3-7(5)9/h5,7,9H,2-4H2,1H3/t5-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSXPZSFKIABFR-VDTYLAMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)CCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)CC[C@@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Hydroxy-3-methyl-cyclohexanone typically involves the hydroxylation of 3-methyl-cyclohexanone. One common method is the catalytic hydrogenation of 3-methyl-4-hydroxycyclohexanone using a suitable catalyst under controlled conditions . Another approach involves the use of oxidizing agents to introduce the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity . The specific details of industrial methods are often proprietary and may vary between manufacturers.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares cis-4-Hydroxy-3-methyl-cyclohexanone with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Solubility (Water) Key Functional Groups
This compound C₇H₁₂O₂ ~128.17 (estimated) ~200–220 (estimated) ~1.05 (estimated) Moderate Ketone, Hydroxyl
4-Methylcyclohexanone C₇H₁₂O 112.16 169–171 0.913–0.918 Low Ketone
4-Methylcyclohexanol C₇H₁₄O 114.18 ~170–175 ~0.914 Moderate Hydroxyl
4-Heptylcyclohexanone C₁₃H₂₄O 196.33 >250 (estimated) ~0.92 Very Low Ketone

Key Observations :

  • The hydroxyl group in this compound increases its polarity compared to 4-Methylcyclohexanone, leading to higher water solubility and boiling point.
  • Compared to 4-Methylcyclohexanol, the ketone group reduces solubility but enhances reactivity in nucleophilic additions.

Reactivity and Functional Group Interactions

  • Hydrogen Bonding: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents compared to non-hydroxylated analogs like 4-Methylcyclohexanone .
  • Oxidation: The ketone group is less prone to oxidation than alcohols (e.g., 4-Methylcyclohexanol) but may participate in keto-enol tautomerism under acidic or basic conditions.
  • Stereochemical Effects : The cis arrangement of substituents may influence ring conformation, affecting reaction pathways (e.g., selectivity in catalytic hydrogenation) .

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